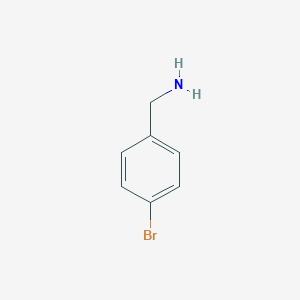

4-Bromobenzylamine

描述

Significance and Role of 4-Bromobenzylamine as a Halogenated Aromatic Amine

Halogenated aromatic amines are a class of compounds that are foundational to synthetic organic chemistry. google.com The introduction of a halogen atom onto an aromatic amine structure can significantly alter the molecule's electronic properties and reactivity, providing a handle for further chemical transformations. britannica.com Halogenation is a key step in many synthetic processes for producing pharmaceuticals and agricultural chemicals. google.com The reactivity of aryl halides often follows the order I > Br ≈ F > Cl in base-promoted amination reactions, making bromo-substituted compounds like this compound useful reactants. acs.org

The significance of this compound lies in its dual reactivity. The primary amine group (-NH₂) is a nucleophile and a base, allowing it to readily participate in reactions like acylation, alkylation, and the formation of imines and amides. sundarbanmahavidyalaya.in The bromine atom on the benzene (B151609) ring is a key functional group for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net

This dual functionality makes this compound a versatile intermediate. innospk.com It is used to construct more complex molecules that might have specific biological activities or material properties. For example, it serves as a precursor for synthesizing various biphenylmethylamine derivatives and pyrrole-based compounds, which are important in drug discovery. The bromine atom can be leveraged to modify the biological activity of a final compound or to attach the molecule to other structures. innospk.com

Historical Context of Benzylamine (B48309) Derivatives in Organic Chemistry

The parent compound, benzylamine, was first produced accidentally by Rudolf Leuckart from the reaction of benzaldehyde (B42025) and formamide (B127407) in a process now known as the Leuckart reaction. wikipedia.org Industrially, benzylamine is primarily produced via the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or through the reduction of benzonitrile. wikipedia.org Benzylamine and its derivatives quickly became important precursors in organic chemistry and the industrial production of many substances. wikipedia.org

The development of synthetic methods in the 19th and 20th centuries, particularly those involving aromatic compounds, paved the way for the creation of a wide array of substituted benzylamine derivatives. Halogenation of aromatic rings became a fundamental transformation, allowing chemists to introduce chlorine, bromine, and iodine atoms to specific positions on the ring. britannica.com Reactions like the Sandmeyer reaction, first reported in 1884, provided a reliable method to convert aromatic amines into aryl halides, highlighting the importance of halogenated aromatics in synthesis. tutorchase.com

The synthesis of specific halogenated benzylamines, such as this compound, became feasible through methods like the reduction of the corresponding nitrile (4-bromobenzonitrile) or the reductive amination of the corresponding aldehyde (4-bromobenzaldehyde). chemicalbook.comchemicalbook.com A patented method describes a two-step process starting with the oximation of 4-bromobenzaldehyde (B125591), followed by hydrogenation to produce this compound in high yield. google.com The availability of these derivatives allowed for extensive exploration of their use in various chemical applications, from creating dyes to, more recently, highly specialized pharmaceutical agents and materials. innospk.combritannica.com

Overview of Academic Research Trends Involving this compound

In contemporary chemical research, this compound continues to be a relevant and frequently used building block. Its applications span medicinal chemistry, materials science, and catalysis.

In Medicinal Chemistry and Chemical Biology: A significant research trend is the use of this compound in the synthesis of enzyme inhibitors and receptor antagonists. Researchers have used it as a starting material to synthesize novel substituted biphenylmethyl urea (B33335) derivatives, which have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for treating obesity. It is also used to synthesize compounds with potential anticancer properties, such as 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene. chemicalbook.com

Furthermore, this compound and other halogenated benzylamines have been used as molecular probes to study enzyme-ligand interactions. For instance, it has been used to investigate halogen bonding in the active site of serine proteases like urokinase-type plasminogen activator (uPA), a target for cancer therapy. nih.gov These studies help in the rational design of more potent and selective inhibitors. nih.gov Its hydrochloride salt has been employed in studies of C-terminal polyamine modifications of proteins. thermofisher.com

In Materials Science: Recent research has explored the use of this compound in the development of advanced materials. One notable application is in the field of photovoltaics, where it has been used as a post-synthetic modification agent to enhance the properties and stability of all-inorganic perovskite solar cells.

In Synthetic Methodology and Catalysis: this compound is also utilized in the development of new synthetic methods. Studies have shown that it can be selectively converted to either nitriles or imines using a red copper catalyst, providing a pathway to valuable nitrogen-containing compounds. It has also been a reactant in investigations of formal [4+4] reactions to create complex heterocyclic structures like 2,6,9-triazabicyclo[3.3.1]nonane derivatives. chemicalbook.com

The following table summarizes some of the modern research applications of this compound.

Table 2: Selected Research Applications of this compound

| Area of Research | Compound(s) Synthesized/Studied | Purpose/Finding |

|---|---|---|

| Medicinal Chemistry | 7-[(p-Bromobenzyl)ureido]-7,8-dihydro-α-bisabolene | Synthesis of a bioactive compound with potential anticancer properties. |

| Medicinal Chemistry | (4′-fluoro-4-biphenyl)methylamine and other biphenylmethylamine derivatives | Synthesis of intermediates for drug discovery. sigmaaldrich.com |

| Chemical Biology | This compound as a ligand | Study of halogen bonding interactions in the S1 pocket of the serine protease uPA. nih.gov |

| Materials Science | Perovskite solar cells | Used as a modifying agent to improve solar cell interface and performance. |

| Synthetic Methodology | Nitriles and Imines | Selective synthesis from this compound using a red copper catalyst. |

| Synthetic Methodology | 2,6,9-Triazabicyclo[3.3.1]nonane derivatives | Investigation of amine-mediated formal [4+4] reactions. chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNVSPDQTPVECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192704 | |

| Record name | 4-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-07-7 | |

| Record name | 4-Bromobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3959-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003959077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB9N2KNT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromobenzylamine

Established Synthetic Routes

Reductive Amination of 4-Bromobenzaldehyde (B125591)

Reductive amination is a widely utilized method for the synthesis of amines from carbonyl compounds. uni-rostock.de This process involves the reaction of 4-bromobenzaldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced to the primary amine, 4-bromobenzylamine.

The reduction of the imine intermediate is commonly achieved through catalytic hydrogenation using various transition metal catalysts. Cobalt-based catalysts, such as Co@NC-800 and in situ generated cobalt nanoparticles from Co-salen complexes, have demonstrated high activity and selectivity for this transformation. uni-rostock.dersc.org For instance, a defined Co-salen complex (complex I) has shown excellent performance, yielding 98% of this compound. rsc.org In another study, a cobalt-based catalyst (Co@NC-800) in ethanol (B145695) achieved a 91% yield of this compound.

Palladium on carbon (Pd/C) is another frequently employed catalyst for reductive amination. rsc.orgchemrxiv.org However, in some cases, its use can lead to undesirable side reactions like hydrodehalogenation, where the bromine atom is removed. rsc.org To mitigate this, modified catalysts such as sulfided platinum on carbon (Pt/C) have been developed, which can effectively catalyze the reduction while preserving the halogen substituent. rsc.org

The efficiency of the reductive amination is highly dependent on the reaction conditions. Key parameters that are often optimized include pressure, temperature, solvent, and reaction time.

For cobalt-catalyzed reactions, elevated temperatures and pressures are typically required. For example, the synthesis using the Co@NC-800 catalyst was carried out at 130°C and a hydrogen pressure of 1 MPa for 12 hours. Another cobalt nanoparticle-catalyzed reaction was performed at 120°C with 5 bar of ammonia and 45 bar of hydrogen for 24 hours. rsc.orgresearchgate.net The solvent choice is also crucial, with ethanol and a water-THF mixture being reported as effective media. rsc.orgresearchgate.net

The following table summarizes the reaction conditions for the reductive amination of 4-bromobenzaldehyde using a cobalt catalyst.

| Parameter | Value |

| Catalyst | Co@NC-800 |

| Aldehyde | 4-Bromobenzaldehyde (1 mmol) |

| Ammonia Source | Ammonium (B1175870) hydroxide (B78521) (26.5 wt%, 2 mL) |

| Solvent | Ethanol (8 mL) |

| Temperature | 130°C |

| Pressure | 1 MPa H₂ |

| Reaction Time | 12 hours |

| Data from a study on reductive amination using a cobalt-based catalyst. |

Reductive amination can provide high yields of this compound, with reported yields as high as 91-98% under optimized conditions. rsc.org The scalability of this method is a critical factor for industrial applications. While the direct, one-step reductive amination is operationally simpler, it often necessitates the use of high-pressure autoclaves, which can present challenges for large-scale production. Careful consideration of gas-liquid mass transfer is essential when scaling up to larger reactors to ensure consistent results.

Reaction Conditions and Optimization (e.g., pressure, temperature, solvent, reaction time).

Oximation of 4-Bromobenzaldehyde followed by Reduction

An alternative to direct reductive amination is a two-step process that begins with the oximation of 4-bromobenzaldehyde. This method avoids the direct handling of ammonia and can offer high purity of the intermediate product.

The first step involves the conversion of 4-bromobenzaldehyde to 4-bromobenzaldehyde oxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. smolecule.com

A common procedure involves mixing 4-bromobenzaldehyde with hydroxylamine hydrochloride in water at an elevated temperature, such as 70°C. The reaction is often carried out for a few hours to ensure complete conversion. This method has been reported to produce the oxime in high yields, around 96%. The resulting 4-bromobenzaldehyde oxime often precipitates as a crystalline solid, which can be easily isolated by filtration.

The following table outlines the typical reagents and conditions for the oximation of 4-bromobenzaldehyde.

| Reactant/Condition | Details |

| 4-Bromobenzaldehyde | 0.5 mol |

| Hydroxylamine hydrochloride | 0.6 mol |

| Base | Sodium hydroxide |

| Solvent | Water |

| Temperature | 70°C |

| Reaction Time | 3 hours |

| Data from a patented two-step synthesis process. |

Subsequent Reduction Methods

The synthesis of this compound can be achieved through the reduction of various functional groups attached to the 4-bromobenzyl core. Key starting materials for these reductions include 4-bromobenzonitrile (B114466), 4-bromobenzaldehyde oxime, and 4-bromobenzamide (B181206).

One common method involves the reduction of the nitrile group in 4-bromobenzonitrile. This transformation is typically carried out using catalytic hydrogenation with reagents like Raney Nickel and hydrogen gas, which converts the nitrile to a primary amine. Another approach is the reductive amination of 4-bromobenzaldehyde. This can be performed in a one-pot reaction using a cobalt-based catalyst in ethanol with ammonium hydroxide and hydrogen gas at elevated temperature and pressure. chemicalbook.com

A two-step method starting from 4-bromobenzaldehyde provides an alternative route. google.com The first step is the oximation of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime, a reaction that can achieve a yield of 96%. The subsequent step involves the hydrogenation of the oxime to yield this compound. google.com This hydrogenation can be effectively carried out using a platinum-on-carbon (Pt/C) catalyst in the presence of ethanol and hydrochloric acid. google.com This two-step process is reported to offer high yield and selectivity, with yields of at least 70% and selectivity of at least 80%. google.com

The reduction of 4-bromobenzamide is another viable synthetic pathway.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-Bromobenzaldehyde | Co@NC-800, NH4OH, H2 | This compound | 91% | chemicalbook.com |

| 4-Bromobenzaldehyde | Hydroxylamine hydrochloride, NaOH | 4-Bromobenzaldehyde Oxime | 96% | |

| 4-Bromobenzaldehyde Oxime | 5% Pt/C, H2, HCl/Ethanol | This compound | >70% | google.com |

| 4-Bromobenzonitrile | Raney Ni, H2 | This compound | - |

Nucleophilic Substitution Reactions

A straightforward and common method for the synthesis of this compound involves the reaction of a p-bromobenzyl halide, such as p-bromobenzyl chloride or p-bromobenzyl bromide, with ammonia or other amines. innospk.com This reaction is a classical example of nucleophilic substitution, where the amine acts as the nucleophile, displacing the halide to form the corresponding benzylamine (B48309). The use of ammonia yields the primary amine, this compound.

The principle of nucleophilic substitution extends to various bromobenzyl derivatives. For instance, reacting 2-bromobenzyl bromide with ethylamine (B1201723) is a method used to synthesize (2-Bromo-benzyl)-ethyl-amine. Similarly, this compound itself can be used as a nucleophile in reactions. For example, it can be reacted with other molecules to synthesize more complex structures, such as in the amidation with Boc-L-hydroxyproline using HATU and DIPEA to produce a key intermediate for von Hippel-Lindau (VHL) E3 ligase ligands. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| p-Bromobenzyl Chloride | Ammonia | This compound | Nucleophilic Substitution | innospk.com |

| 2-Bromobenzyl Bromide | Ethylamine | (2-Bromo-benzyl)-ethyl-amine | Nucleophilic Substitution | |

| This compound | Boc-L-hydroxyproline | Amide intermediate | Amidation (Nucleophilic Acyl Substitution) | nih.gov |

Reaction of p-Bromobenzyl Chloride with Ammonia or Amines.

Emerging and Advanced Synthetic Strategies

Advanced synthetic strategies have utilized this compound as a key building block in the construction of complex heterocyclic frameworks. One notable example is the synthesis of dibenzo[c,e]azepines through a palladium-catalyzed three-component coupling reaction. acs.orgfigshare.com This method involves the reaction of an aryl iodide, a bromobenzylamine (such as this compound), and an olefin, facilitated by joint palladium/norbornene organometallic catalysis. acs.orgfigshare.com A critical aspect of this transformation is the formation of a chelated palladium(IV) intermediate, which enables a key atroposelective aryl-aryl coupling, ultimately dictating the diastereoselectivity of the final dibenzoazepine product. acs.org The use of directing groups, which can coordinate to the metal center, is a common strategy to achieve regioselectivity in C-H activation reactions. chim.itsnnu.edu.cn

The general mechanism for such palladium-catalyzed reactions often involves the oxidative addition of an aryl halide to a palladium(0) species, followed by insertion of a coupling partner like norbornene and subsequent C-H activation to form a palladacycle. chim.it A second oxidative addition, in this case involving the bromobenzylamine, leads to the crucial palladium(IV) intermediate. chim.it

Metal-free aminohalogenation represents an emerging area for the synthesis of haloamines. nih.gov These methods typically involve the reaction of an alkene with a halogen source and an amine source. nih.gov For instance, the aminohalogenation of styrenes can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source and an amine. researchgate.netthieme-connect.com This approach allows for the vicinal difunctionalization of the alkene with an amine and a halogen. nih.gov

While not a direct synthesis of this compound itself, these metal-free aminohalogenation strategies are relevant as they provide routes to β-haloamines, which are structurally related and synthetically valuable intermediates. nih.gov For example, a metal-free, anti-Markovnikov aminobromination of styrenes has been reported using p-toluenesulfonamide (B41071) (p-TsNHMe) as the nucleophile. nih.gov Furthermore, visible-light-mediated, metal-free photocatalytic intermolecular alkene halofunctionalization has been developed using various halogen sources (NIS, NBS, NCS) and nucleophiles, including amines. rsc.org Another strategy involves the in-situ generation of N-haloamines from alkylamines and N-halosuccinimides (NXS), which then act as bifunctional reagents in reactions such as the aminohalogenation of quinones. frontiersin.org

These methods highlight a shift towards more sustainable and potentially more versatile routes for the synthesis of complex amines, avoiding the use of metal catalysts. nih.govfrontiersin.org

Combinatorial Chemical Synthesis Utilizing Microfluidic Devices

The convergence of combinatorial chemistry and microfluidic technology offers a powerful platform for the high-throughput synthesis and screening of chemical libraries. researchgate.netcaltech.edu Microreactors are increasingly used in combinatorial chemistry because they can produce high yields of relatively pure products. nih.gov This approach is particularly advantageous for solution-phase synthesis, enabling rapid reaction optimization and the generation of diverse compound arrays. nih.gov The use of microfluidic devices allows for precise control over reaction conditions, enhanced heat and mass transfer, and improved safety, making it a highly efficient method for chemical synthesis. nih.govelveflow.com

A notable application of this technology is the parallel combinatorial synthesis of an amide library using this compound as a key reactant. nih.gov In a specific study, a 2x2 combinatorial synthesis was successfully performed on a single microfluidic chip, demonstrating the platform's effectiveness for running parallel organic reactions with higher throughput than traditional methods. nih.gov

Solution-phase combinatorial synthesis has become a robust field of research, offering several advantages over solid-phase methods. nih.govresearchgate.net In this approach, reactions are carried out in solution, which aligns with the conditions of most well-studied chemical reactions. uzh.ch This technique avoids challenges associated with solid supports, such as steric hindrance and the need for specialized cleavage and purification steps. uzh.ch

The application of microfluidics to solution-phase combinatorial chemistry has garnered significant attention. nih.gov It combines the benefits of solution-phase synthesis with the advantages of micro-scale reactors, such as rapid mixing and efficient heat exchange. researchgate.net In one experiment, this compound was used as a reactant in a combinatorial series of Schotten-Baumann reactions to create a library of amides. nih.gov Reagent solutions were prepared by dissolving the compounds in acetonitrile, with triethylamine (B128534) added to the benzylamine solutions. nih.gov The products were collected from outflow ports and analyzed using gas chromatography–mass spectrometry (GC-MS), confirming the successful on-chip synthesis of the target amide library. nih.gov

Table 1: Reactants and Products in a 2x2 Combinatorial Amide Synthesis This table is interactive. You can sort and filter the data.

| Role | Identifier | Compound Name | Chemical Structure |

|---|---|---|---|

| Reactant A1 | A1 | Benzylamine | C₆H₅CH₂NH₂ |

| Reactant A2 | A2 | This compound | BrC₆H₄CH₂NH₂ |

| Reactant B1 | B1 | Acetyl chloride | CH₃COCl |

| Reactant B2 | B2 | Isobutyryl chloride | (CH₃)₂CHCOCl |

| Product A1B1 | A1B1 | N-Benzylacetamide | C₆H₅CH₂NHCOCH₃ |

| Product A2B1 | A2B1 | N-(4-Bromobenzyl)acetamide | BrC₆H₄CH₂NHCOCH₃ |

| Product A1B2 | A1B2 | N-Benzylisobutyramide | C₆H₅CH₂NHCOCH(CH₃)₂ |

| Product A2B2 | A2B2 | N-(4-Bromobenzyl)isobutyramide | BrC₆H₄CH₂NHCOCH(CH₃)₂ |

Data sourced from a study on parallel combinatorial chemical synthesis using microfluidic devices. nih.gov

The design of microfluidic reactors is crucial for their application in combinatorial synthesis. mdpi.com These devices are engineered to handle small volumes of reactants, typically in the micro- to nanoliter range, which allows for fast and efficient reactions. researchgate.net A key advantage of microreactors is their large surface-area-to-volume ratio, which facilitates rapid heat and mass transfer, providing precise control over exothermic reactions and reaction times. nih.govineosopen.org

For parallel combinatorial synthesis, innovative single-layer microfluidic chips have been developed using materials like poly(dimethylsiloxane) (PDMS). nih.gov This design is significantly less expensive and easier to fabricate compared to multilayer glass chips. nih.gov A design for a 2x2 parallel synthesis features separate inflow ports for each reactant, which are then guided into distinct reaction channels where mixing and reaction occur. nih.gov The products are subsequently collected from individual outflow ports. nih.gov This parallel processing capability significantly enhances throughput compared to sequential synthesis methods. nih.gov The on-chip residence time for reagents in such a system can be as short as a few seconds, showcasing the rapidity of microfluidic-based synthesis. nih.gov

Solution-Phase Combinatorial Chemistry Techniques.

Integrated Approaches (e.g., Decarboxylative Coupling with Petasis Reaction)

Integrated, or domino, reactions that combine multiple transformations in a single pot represent a highly efficient strategy in modern organic synthesis. An example relevant to the synthesis of substituted benzylamines is the integration of the Petasis reaction with a decarboxylative coupling step. sci-hub.seorganic-chemistry.org The Petasis Borono-Mannich reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound (like formaldehyde), and a boronic acid to form substituted amines. mdpi.com When combined with a subsequent decarboxylative coupling, this sequence allows for the synthesis of complex amine structures from simple precursors in a catalyst-free, one-pot process. sci-hub.seorganic-chemistry.org

This methodology has been successfully applied to the chemoselective synthesis of N-benzyl propargylamines and allyl amines. sci-hub.seacs.org In this domino reaction, a primary amine, a formaldehyde (B43269) solution, and an aryl boronic acid first react to form a more reactive N-benzylamine intermediate in situ via the Petasis reaction. sci-hub.se This intermediate then undergoes a decarboxylative coupling with a propiolic or acrylic acid derivative to yield the final product. sci-hub.seacs.org

Research has shown that this method is compatible with a wide range of functional groups, including bromo-substituted benzylamines. mdpi.comacs.org For instance, studies have successfully employed 2-bromobenzylamine (B1296416) and 4-bromophenethylamine (B146110) as the primary amine components to generate the corresponding allyl amines in good yields. acs.org This demonstrates the feasibility of using this compound as a substrate in this integrated synthetic approach to produce more complex, functionalized amine derivatives. The reaction typically proceeds under mild conditions, often at temperatures between 45-65 °C, without the need for a metal catalyst. mdpi.comacs.org

Chemical Reactivity and Reaction Mechanisms of 4 Bromobenzylamine

Reaction Types and Pathways

The reactivity of 4-bromobenzylamine can be categorized based on which functional group is undergoing transformation. The bromine atom is susceptible to substitution reactions, particularly those catalyzed by transition metals, while the amine group can undergo oxidation and amidation, among other reactions. cymitquimica.com

The bromine atom on the aromatic ring of this compound can be replaced by various other functional groups. This is a crucial feature of its chemistry, enabling the synthesis of more complex molecules. google.com

While classical nucleophilic aromatic substitution on aryl halides typically requires strong electron-withdrawing groups to activate the ring, which this compound lacks, certain catalyzed or specialized substitution reactions can occur. evitachem.com For instance, the bromine atom can be displaced by nucleophiles under specific conditions, often involving a catalyst to facilitate the reaction. These reactions are fundamental in modifying the aromatic core of the molecule. evitachem.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. libretexts.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl compounds. wikipedia.org This reaction involves the coupling of an organohalide, such as this compound, with an organoboron compound, like a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgikm.org.my

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. libretexts.orgnobelprize.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.orgnobelprize.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction has been successfully used to synthesize a variety of 4-biphenylmethylamine derivatives from this compound. sigmaaldrich.com

Table 1: Examples of Suzuki-Miyaura Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Product | Reference |

| This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (4′-Fluoro-4-biphenyl)methylamine | sigmaaldrich.com |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (4′-Methoxy-4-biphenyl)methylamine | sigmaaldrich.com |

| This compound | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (2′-Methoxy-4-biphenyl)methylamine | sigmaaldrich.com |

| This compound | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (3′-Cyano-4-biphenyl)methylamine | sigmaaldrich.com |

The primary amine group in this compound is a key site of reactivity, participating in oxidation and amidation reactions to form a variety of nitrogen-containing compounds. chemicalbook.com

The selective oxidation of the primary amine group in this compound can lead to the formation of either nitriles or imines, depending on the reaction conditions and the catalysts used. sigmaaldrich.com The use of red copper as a catalyst has been reported to be effective for these transformations, offering an environmentally friendly approach using molecular oxygen as the oxidant. researchgate.net

The formation of nitriles involves the oxidation of the primary amine. nih.gov In the presence of a copper catalyst and an additive like isoquinoline, benzylamines can be converted to the corresponding nitriles in high yields. researchgate.net

Conversely, the oxidative coupling of primary amines leads to the formation of imines. organic-chemistry.org Using a copper catalyst with a different additive, such as 1,10-phenanthroline, can direct the reaction towards the synthesis of imines. researchgate.net The mechanism often involves the formation of a copper-oxygen complex that facilitates the oxidation. researchgate.net Other catalytic systems, including those based on iridium, have also been shown to promote the photocatalytic oxidative coupling of benzylamines to imines. rsc.org

Table 2: Copper-Catalyzed Oxidation of Benzylamine (B48309) Derivatives

| Substrate | Catalyst | Additive | Product Type | Reference |

| Benzylamine | Red Copper | Isoquinoline | Nitrile | researchgate.net |

| Benzylamine | Red Copper | 1,10-Phenanthroline | Imine | researchgate.net |

Amidation involves the reaction of the amine group of this compound with a carboxylic acid or its derivative to form an amide. libretexts.org This is a fundamental reaction in organic synthesis for creating peptide bonds and other amide-containing structures. biosynth.com

A common method for amidation is the reaction of this compound hydrochloride with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534). chemicalbook.com This reaction proceeds readily to form the corresponding N-substituted acetamide. chemicalbook.com Direct amidation of carboxylic acids with amines is also possible, often requiring a coupling agent or conditions to remove the water byproduct. mdpi.comchemistryviews.org For example, trimethylaluminium can be used to facilitate the amidation of various carboxylic acids with amines. researchgate.net

Table 3: Synthesis of N-(4-bromobenzyl)acetamide

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| This compound hydrochloride | Acetyl chloride | Triethylamine | Dichloromethane | N-(4-bromobenzyl)acetamide | chemicalbook.com |

Derivatives and Analogues of 4 Bromobenzylamine

Synthesis and Characterization of Substituted Benzylamine (B48309) Derivatives

The modification of 4-bromobenzylamine allows for the synthesis of diverse derivatives with tailored properties. These derivatives are often explored for their potential biological activities and are synthesized through various chemical reactions.

Biphenylmethylamine Derivatives (e.g., fluorinated, methoxylated)

This compound is a key precursor in the synthesis of several biphenylmethylamine derivatives, including those with fluoro and methoxy (B1213986) substitutions. chemicalbook.comlookchem.com These compounds are of interest in drug discovery. The synthesis generally involves a Suzuki coupling reaction, where the bromine atom on the this compound is replaced by a substituted phenyl group.

Examples of synthesized derivatives include:

(4′-fluoro-4-biphenyl)methylamine chemicalbook.comlookchem.com

(4′-methoxy-4-biphenyl)methylamine chemicalbook.comlookchem.com

(2′-methoxy-4-biphenyl)methylamine chemicalbook.comlookchem.com

The introduction of a fluorine atom can enhance binding affinity to biological targets, though it may also affect metabolic stability. Methoxy-substituted derivatives have also been studied, with research on related anisidine compounds indicating that the position of the substituent can significantly influence enzyme inhibition.

Table 1: Examples of Biphenylmethylamine Derivatives from this compound

| Derivative Name | Substituent | Reference |

|---|---|---|

| (4′-fluoro-4-biphenyl)methylamine | 4'-Fluoro | chemicalbook.comlookchem.com |

| (4′-methoxy-4-biphenyl)methylamine | 4'-Methoxy | chemicalbook.comlookchem.com |

| (2′-methoxy-4-biphenyl)methylamine | 2'-Methoxy | chemicalbook.comlookchem.com |

Pyrrole-Based Compounds (e.g., 1-(4-bromobenzyl)-pyrrole)

This compound can be converted into pyrrole-based compounds, such as 1-(4-bromobenzyl)-pyrrole, which are valuable intermediates in the development of pharmaceuticals. The synthesis of N-substituted pyrroles can be challenging due to the potential for degradation under harsh conditions. rsc.org One common method is the Clauson-Kaas reaction, which involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. rsc.org However, this reaction often requires high temperatures, which can lead to product decomposition. rsc.org To address this, modified procedures have been developed that use milder conditions. researchgate.net

The synthesis of 1-(4-boronobenzyl)-1H-pyrrole has also been investigated, with the most effective route involving the introduction of the boronate group in the final step of the reaction sequence. researchgate.netsci-hub.se The characterization of these pyrrole (B145914) derivatives is typically performed using techniques such as 1H NMR spectroscopy. rsc.org

Ureido-Containing Compounds (e.g., 7-[(p-Bromobenzyl)ureido]-7,8-dihydro-α-bisabolene)

This compound is utilized in the synthesis of ureido-containing compounds, a notable example being 7-[(p-Bromobenzyl)ureido]-7,8-dihydro-α-bisabolene. chemicalbook.comlookchem.com This particular derivative has been investigated for its potential bioactive properties. The synthesis involves the reaction of this compound with a suitable isocyanate precursor derived from α-bisabolene.

Halogenated Benzylamine Analogues in Comparative Studies (e.g., 4-Chlorobenzylamine (B54526), 4-Iodobenzylamine)

This compound is often studied alongside its halogenated analogues, 4-chlorobenzylamine and 4-iodobenzylamine (B181653), to understand the role of the halogen atom in molecular interactions. rsc.orgresearchgate.netresearchgate.net These comparative studies are particularly relevant in the field of drug design, where halogen bonding is an increasingly recognized interaction for improving inhibitor potency and bioavailability. researchgate.netosti.gov

Key differences among these analogues include:

Molecular Weight: The molecular weight increases with the size of the halogen: 4-chlorobenzylamine (141.6 g/mol ) < this compound (186.05 g/mol ) < 4-iodobenzylamine (233.05 g/mol ).

Electrostatic Potential: The polarization of the electrostatic potential on the surface of the halogen atom is higher for iodine compared to bromine and chlorine, which influences their halogen bonding capabilities. rsc.org

In a study investigating the inhibition of urokinase-type plasminogen activator (uPA), a serine protease, it was found that this compound binds to the S1 pocket of the enzyme via halogen bonds. rsc.orgosti.gov In contrast, 4-iodobenzylamine did not form halogen bonds with uPA under the same conditions. rsc.orgosti.gov This highlights that the nature of the halogen is a critical determinant of the binding mode. osti.gov

Table 2: Comparison of Halogenated Benzylamine Analogues

| Compound | Molecular Weight (g/mol) | Key Finding in uPA Inhibition Study | Reference |

|---|---|---|---|

| 4-Chlorobenzylamine | 141.6 | Inhibits uPA | rsc.org |

| This compound | 186.05 | Binds to uPA via halogen bonds | rsc.orgosti.gov |

| 4-Iodobenzylamine | 233.05 | Does not form halogen bonds with uPA | rsc.orgosti.gov |

Complex Formation with Metal Centers

This compound and its derivatives can act as ligands, coordinating with metal centers to form complex structures with interesting magnetic and structural properties.

Iron(III) Complexes (e.g., Di-μ-Phenoxo-Bridged Dinuclear Iron(III) Complexes)

Schiff base ligands derived from substituted benzylamines, including those with bromo-substituents, have been used to synthesize dinuclear iron(III) complexes. For instance, N-salicylidene-2-hydroxy-5-bromobenzylamine has been used to create di-μ-phenoxo-bridged dinuclear iron(III) complexes. oup.comresearchgate.net X-ray analysis of these complexes reveals a core structure where two iron(III) centers are bridged by two phenoxo-oxygen atoms from the Schiff base ligands. oup.comresearchgate.net

Magnetic susceptibility measurements of these complexes have shown that the nature of the bridging and terminal ligands can influence the magnetic coupling between the iron centers, resulting in either ferromagnetic or weak antiferromagnetic interactions. oup.comresearchgate.net

Palladium(II) Complexes

Palladium(II) complexes are significant in coordination chemistry and catalysis. analis.com.my Derivatives of this compound are utilized in the formation of these complexes, often through the synthesis of Schiff base ligands. A general method involves the condensation reaction of an aldehyde, like o-vanillin, with a substituted benzylamine. researchgate.net For instance, a Schiff base ligand can be prepared by reacting 2-(diphenylphosphino)benzaldehyde (B1302527) with 2-bromobenzylamine (B1296416). acs.org This ligand, upon reaction with a palladium source such as bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), can form a (PNC)PdBr complex, where PNC represents the tridentate ligand. acs.org

The synthesis of these palladium(II) complexes typically involves reacting the Schiff base ligand with a palladium(II) salt, like palladium(II) acetate (B1210297), in a solvent such as hot ethanol (B145695). analis.com.myanalis.com.my The mixture is refluxed for several hours, during which the complex precipitates. analis.com.myanalis.com.my The resulting solid complexes are then isolated, washed, and dried. analis.com.my

Characterization of these complexes is performed using various analytical techniques. Elemental analysis (C, H, N), Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) are routinely used to elucidate the structure and confirm the coordination of the ligand to the palladium center. analis.com.my In FTIR spectra, a shift in the frequency of the azomethine (C=N) group vibration indicates its involvement in complexation. analis.com.my The non-electrolytic nature of these complexes can be confirmed by their low molar conductivity values. analis.com.my These palladium(II) complexes, derived from Schiff bases of substituted benzylamines, have been investigated for their catalytic activity in cross-coupling reactions like the Stille and Suzuki reactions. analis.com.myanalis.com.my

Cobalt-Salen Complexes for Nanoparticle Catalysis

Cobalt-Salen complexes have been identified as effective precursors for generating in-situ cobalt nanoparticles (Co-NPs) that catalyze the synthesis of primary amines. rsc.orgsemanticscholar.org Specifically, these nanoparticles are highly efficient in the reductive amination of 4-bromobenzaldehyde (B125591) to produce this compound. rsc.org In this process, a molecularly-defined Co-Salen complex, such as cobalt(II)-N,N′-bis(salicylidene)-1,2-phenylenediamine, is used in the presence of ammonia (B1221849) and molecular hydrogen. rsc.orgrsc.org Under elevated temperature (120 °C) and pressure, the complex decomposes to form ultra-small (2–4 nm) cobalt nanoparticles. rsc.orgsemanticscholar.org These nanoparticles, embedded in a carbon-nitrogen framework, are the active catalytic species. rsc.orgrsc.org

The resulting Co-NPs are stable, reusable, and can be separated magnetically, which is advantageous for industrial applications. rsc.org The efficacy of this catalytic system has been demonstrated in benchmark reactions. The defined complex Co-L1 (complex I) showed excellent activity and selectivity, achieving a 98% yield of this compound. rsc.orgsemanticscholar.org Other related Co-Salen complexes also demonstrated good activity. rsc.orgsemanticscholar.org In contrast, simple cobalt(II) acetate failed to produce the desired amine under the same conditions, highlighting the crucial role of the Salen ligand structure in forming the active nanoparticles. rsc.orgsemanticscholar.org Furthermore, control experiments, including mercury tests, confirmed that the reaction is catalyzed by heterogeneous nanoparticles rather than soluble molecular species. semanticscholar.org

Table 1: Reductive Amination of 4-Bromobenzaldehyde: Activity of Cobalt Catalysts Reaction conditions: 0.5 mmol 4-bromobenzaldehyde, 6 mol% Co-complex, 5 bar NH₃, 45 bar H₂, 2.5 mL H₂O–THF (1.5:1), 120 °C, 24 h. Yields determined by GC using n-hexadecane as standard.

| Catalyst | Yield of this compound (%) |

| Complex I (Co-L1) | 98 rsc.orgsemanticscholar.org |

| Complex II | 90 rsc.orgsemanticscholar.org |

| Complex III | 85 rsc.orgsemanticscholar.org |

| Complex IV | 85 rsc.orgsemanticscholar.org |

| Complex V | 50 rsc.orgsemanticscholar.org |

| Co(OAc)₂ + L1 | 15 rsc.orgsemanticscholar.org |

| Co(OAc)₂ | 0 rsc.orgsemanticscholar.org |

Radiopharmaceuticals and Ligands for Imaging (e.g., PET serotonin (B10506) transporter ligands)

Derivatives of this compound are crucial in the development of radioligands for Positron Emission Tomography (PET) imaging, particularly for the serotonin transporter (SERT). nih.govacs.org The serotonin transporter is a key target in neuroscience research and the diagnosis of various psychiatric disorders. researchgate.net One such derivative, N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)-5-bromobenzylamine (designated as compound 36), has been synthesized and evaluated as a potential PET ligand for SERT. nih.govacs.orgcapes.gov.br This compound is part of a series of halogenated derivatives designed to explore structure-activity relationships for SERT binding. nih.gov

In vitro binding assays using cells transfected with human SERT, norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) demonstrated that the bromo-derivative (36) has a very high affinity and selectivity for SERT. nih.govacs.org It exhibited a Kᵢ value of 0.29 nM for SERT. nih.govacs.orgcapes.gov.br For PET imaging applications, this compound was radiolabeled with carbon-11 (B1219553) ([¹¹C]-36) by methylating its monomethyl precursor with [¹¹C]iodomethane. nih.govacs.org

In vivo studies in monkeys using microPET showed that [¹¹C]-36 had high uptake in brain regions rich in SERT, such as the midbrain. nih.govacs.org The specificity of its binding was confirmed through displacement experiments with citalopram, a known potent SERT ligand, which reduced the radioactivity in SERT-rich areas to the level of the cerebellum (a region with low SERT density). nih.govacs.org These findings indicate that this this compound derivative is a promising candidate for mapping human SERT in the brain via PET imaging. nih.govacs.org

Table 2: In Vitro Binding Affinities and In Vivo PET Imaging Results for Halogenated Benzylamine Derivatives

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Peak Midbrain/Cerebellum Ratio (in vivo) |

| [¹¹C]-35 (Fluoro) | 1.26 nih.govacs.org | >1000 | >1000 | 3.41 nih.govacs.org |

| [¹¹C]-36 (Bromo) | 0.29 nih.govacs.org | 1000 | 1000 | 3.24 nih.govacs.org |

| [¹¹C]-37 (Iodo) | 0.31 nih.govacs.org | 1000 | >1000 | 3.00 nih.govacs.org |

Applications of 4 Bromobenzylamine in Advanced Research Fields

Organic Synthesis

In the field of organic synthesis, 4-bromobenzylamine is prized for its role as an intermediate and a precursor in the creation of diverse molecular architectures. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

This compound serves as a fundamental starting material or intermediate in the synthesis of more intricate organic compounds. innospk.com The presence of the bromine atom provides a reactive site for various coupling reactions, while the benzylamine (B48309) moiety can be readily modified or incorporated into larger molecular frameworks. google.com This dual functionality allows for the construction of complex molecules with desired structural features. For instance, it is used to produce derivatives like biphenylmethylamines and pyrrole-based compounds, which are important in pharmaceutical development. The transformation of this compound into 1-(4-bromobenzyl)-pyrrole is a key step in the synthesis of certain pharmaceuticals.

The versatility of this compound is further highlighted by its use in various synthetic strategies. One common method for its preparation involves the oximation of 4-bromobenzaldehyde (B125591) followed by hydrogenation, a process that offers high yields and purity. google.com This highlights its importance as a readily accessible intermediate for more complex syntheses.

Nitrogen-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry due to their wide range of biological activities. nih.gov this compound is a valuable precursor in the synthesis of these heterocycles, particularly quinazolines. thieme-connect.de Quinazolines are known to exhibit various pharmacological properties, including antibacterial, antiviral, and anticancer activities. nih.gov

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries. nih.govosdd.net this compound is a useful building block in this field due to its ability to be incorporated into various molecular scaffolds. nih.gov By systematically reacting this compound with different sets of reagents, researchers can create libraries of related compounds with varying substituents.

For example, in the synthesis of an amide library, this compound can be used as one of the amine reactants, which is then reacted with a series of different acyl chlorides. nih.gov This approach allows for the generation of a diverse set of amides, each with a unique combination of substituents. The resulting library can then be screened for biological activity to identify promising lead compounds for further development. The use of automated parallel synthesizers further enhances the efficiency of generating these libraries. ijpsr.com

Interactive Table: Example of a 2x2 Combinatorial Library Synthesis

This table illustrates a simple combinatorial synthesis where this compound is one of the reactants.

| Reactant A | Reactant B | Product |

| Benzylamine (A1) | Acetyl chloride (B1) | A1B1 |

| This compound (A2) | Acetyl chloride (B1) | A2B1 |

| Benzylamine (A1) | Isobutyryl chloride (B2) | A1B2 |

| This compound (A2) | Isobutyryl chloride (B2) | A2B2 |

Table based on a study of combinatorial synthesis using microfluidic devices. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., quinazolines).

Biological and Medicinal Chemistry Research

The applications of this compound extend into the realms of biological and medicinal chemistry, where it is utilized as a tool for studying biological processes and as a starting point for the design of new therapeutic agents.

This compound has been investigated for its ability to inhibit certain enzymes, particularly serine proteases. nih.gov Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them important targets for drug development. researchgate.net One such serine protease is the urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis. researchgate.netnih.gov

Studies have shown that this compound can act as a competitive inhibitor of human uPA. nih.gov The inhibitory activity is attributed to the interaction of the bromine atom with the S1 specificity pocket of the enzyme through halogen bonding. nih.govresearchgate.netnih.gov This interaction, although weaker than that of more complex inhibitors, demonstrates the potential of using halogenated compounds to target serine proteases. nih.gov The binding of this compound to the active site of uPA has been confirmed by high-resolution crystal structures. researchgate.net

Interactive Table: Inhibition Constants (Ki) of Halogenated Benzylamines against uPA

This table shows the inhibitory potency of this compound and related compounds against human urokinase-type plasminogen activator (uPA).

| Compound | Inhibition Constant (Ki) in mM |

| 4-Chlorobenzylamine (B54526) (ClBA) | 9.15 ± 0.02 |

| This compound (BrBA) | 1.28 |

| 4-Iodobenzylamine (B181653) (IBA) | 1.38 |

Data from a study on halogen bonding for the design of serine protease inhibitors. nih.gov

In the innovative field of drug discovery, this compound serves as a precursor for the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. researchgate.net VHL is a key component of the cellular machinery responsible for protein degradation. researchgate.netfrontiersin.org Ligands that bind to VHL can be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to selectively degrade specific target proteins. frontiersin.orgresearchgate.netnih.gov

The synthesis of VHL ligands often involves multiple steps, and this compound can be a crucial starting material. researchgate.net For example, it can be Boc-protected and then subjected to a Heck reaction and subsequent deprotection to yield a key intermediate for VHL ligand synthesis. researchgate.net The ability to readily access and modify this compound makes it a valuable tool for medicinal chemists working to develop new PROTAC-based therapies for a variety of diseases. researchgate.netresearchgate.net

Studies on Biological Activity and Pharmacological Effects

This compound (BBA) has been a subject of investigation for its diverse biological activities, including its neuropharmacological effects and antimicrobial properties.

Neuropharmacological Effects

Research has explored the neuropharmacological impact of this compound and its derivatives. Notably, derivatives such as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) have been shown to deplete norepinephrine (B1679862) levels in animal models. This provides valuable insights into the dynamics of neurotransmitters and helps identify potential therapeutic targets for neurological disorders. Studies on DSP-4 have been conducted to understand its effects on neuroinflammation and its potential role in conditions like Alzheimer's disease. nih.gov For instance, research has shown that DSP-4 can modulate amyloid plaque deposition and neuroinflammation in mice with specific gene mutations related to Alzheimer's. nih.gov Furthermore, the neurotoxin DSP-4 has been used to lesion noradrenergic neurons to study the effects on benzodiazepine (B76468) receptor binding in the cortex and hippocampus of rats. nih.gov

A study investigating the effects of BBA on dopamine (B1211576) receptor activity indicated that it could increase dopamine release in neuronal cultures, suggesting potential applications in the treatment of neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been evaluated. Halogenated compounds like BBA are of interest because the presence of a halogen can enhance binding affinity to biological targets, potentially increasing their effectiveness against drug-resistant strains. The introduction of bromine into the molecular structure can influence the thermal and oxidative stability of enzymes, a crucial factor for antimicrobial activity.

Studies have demonstrated that novel compounds derived from BBA show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Modifications to the structure of BBA have been shown to enhance its potency. For example, cinnamic and benzoic haloamides derived from this compound have been synthesized and evaluated for their antibacterial activity against various bacterial strains. jocpr.commdpi.com Specifically, N-(4-bromobenzyl)-4-hydroxy-3-methoxybenzamide, synthesized using this compound, was among the compounds tested. jocpr.com In the pursuit of new antibiotic adjuvants, pyrazole (B372694) compounds have been synthesized using this compound, showing activity against resistant Acinetobacter baumannii. nih.gov

Interaction with Molecular Targets and Protein Modification

This compound's mechanism of action involves its interaction with various molecular targets. It has been shown to bind to intracellular targets, including nitrogen atoms, which can lead to cell lysis. biosynth.com The nitrogen atom is a critical structural component for its biological activity. biosynth.com

One significant application of this compound is in the study of C-terminal polyamine modifications in proteins. smolecule.combiocompare.com It is used in experimental procedures with proteases and amines to understand these modifications, which are crucial for cellular processes. smolecule.combiocompare.com The compound can modify peptides at the C-terminal end during protein digestion by a protease, which can alter the biological activity of the compound.

Furthermore, this compound has been employed to trap protein adductions at cysteine and lysine (B10760008) residues resulting from the metabolic activation of other compounds, such as 2,5-dimethylfuran. nih.gov This allows for the detection and structural identification of modified amino acid residues in proteins. nih.gov In the context of protein modification techniques, this compound has been used in aza-Michael ligation reactions to install amine bonds on proteins site-selectively. acs.org

Research on serine proteases, such as urokinase-type plasminogen activator (uPA), a target for cancer therapy, has utilized this compound as a probe. nih.govnih.gov Studies have shown that it can act as a weak inhibitor of uPA. nih.gov High-resolution crystal structures have revealed that this compound binds to the S1 pocket of uPA, with the bromine atom forming halogen bonds with the carboxyl side chain of Asp189. nih.govnih.gov This highlights the potential of using halogen bonding, particularly with bromine, in the design of novel serine protease inhibitors. nih.gov

| Molecular Target | Interaction/Modification | Research Context |

| Nitrogen Atoms | Binding, leading to cell lysis. biosynth.com | General mechanism of action studies. |

| DNA Polymerase | Potential binding and inhibition of nucleotide addition. biosynth.com | Studies on inhibition of cellular proliferation. biosynth.com |

| Proteins (C-terminus) | C-terminal polyamine modification. smolecule.combiocompare.com | Elucidating protein modification mechanisms. |

| Cysteine & Lysine Residues | Trapping of protein adductions. nih.gov | Detecting modifications by reactive metabolites. nih.gov |

| Urokinase-type Plasminogen Activator (uPA) | Inhibition and binding to the S1 pocket via halogen bonds. nih.govnih.gov | Design of serine protease inhibitors. nih.gov |

Design of A2B Adenosine (B11128) Receptor Antagonists

The A2B adenosine receptor (A2BAR) has emerged as a significant target for the development of therapies for various diseases, including cancer and inflammatory conditions like asthma. nih.govd-nb.infonih.govontosight.ai Consequently, the design and synthesis of potent and selective A2B adenosine receptor antagonists are active areas of research.

While this compound itself is not a direct A2B antagonist, the principles of its molecular interactions, such as halogen bonding, are relevant to the design of such antagonists. nih.gov For instance, computational studies on highly potent A2B antagonists, like 8-(4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, have predicted that halogen bonding contributes significantly to their high potency. nih.gov This compound demonstrated a picomolar potency for the human A2BAR. nih.gov

The development of A2BAR antagonists often involves exploring various chemical scaffolds, including xanthine (B1682287) derivatives, and modifying them to improve affinity, selectivity, and pharmacokinetic properties. nih.gov Research in this area focuses on creating novel compounds that can effectively block the A2BAR, thereby inhibiting downstream signaling pathways implicated in disease progression. nih.govdiva-portal.org The ultimate goal is to identify drug candidates with favorable profiles for preclinical and clinical development. d-nb.infonih.gov

Materials Science and Engineering

Application in Perovskite Solar Cells

This compound has found a significant application in the field of perovskite solar cells, particularly in enhancing the performance and stability of all-inorganic perovskite materials like CsPbI2Br. nih.gov

A key strategy involves using this compound hydriodate as a post-treatment for CsPbI2Br thin films. nih.gov This treatment assists in the extraction of holes and blocks the flow of electrons to the hole transport layer through band engineering at the perovskite bulk/surface. nih.gov Depth profile analysis has shown that a small amount of the organic salt permeates into the CsPbI2Br bulk and is primarily located at the grain boundaries. nih.gov This leads to an improved short-circuit current and an enhanced power conversion efficiency of the solar cells. nih.gov Furthermore, the incorporation of the hydrophobic organic component enhances the moisture resistance of the perovskite films, a critical factor for long-term stability. nih.gov

Another innovative approach utilizes the polarity of x-bromobenzylamine salts, including this compound, to control the growth of 2D perovskites on 3D perovskites. rsc.org The mild polarity of this compound cations allows for the precise growth of 2D perovskites at the grain boundaries of the 3D perovskite structure. rsc.org This creates a unique "trans-GBs" 2D/3D heterostructure which enhances the built-in potential and provides excellent passivation, leading to flexible perovskite solar cells with high mechanical reliability and efficiency. rsc.org

| Parameter | Before this compound Hydriodate Treatment | After this compound Hydriodate Treatment |

| Power Conversion Efficiency | 13.10% nih.gov | 14.63% nih.gov |

| Moisture Resistance | Lower | Enhanced nih.gov |

Development of New Functional Organic Materials

This compound serves as a versatile building block in the synthesis of new functional organic materials. Its chemical structure, featuring a reactive amine group and a modifiable bromine atom, allows for its incorporation into a wide range of more complex molecules.

For example, it is used as a key intermediate in the synthesis of various organic compounds, including biphenylmethylamines and pyrrole-based compounds. These derivatives are often explored for their potential applications in pharmaceuticals and materials science. The ability to selectively form nitriles or imines from this compound using a red copper catalyst opens up further avenues for synthesizing nitrogen-containing compounds with valuable properties.

Synthesis of Fluorescent Coumarin (B35378) Dyes

Coumarin and its derivatives are an important class of fluorescent organic dyes. ekb.egnih.govrsc.org Research has been conducted on the synthesis of fluorescent coumarin dyes using various starting materials and chemical reactions. While direct synthesis from this compound is not the primary focus of the provided research, the broader context of synthesizing functional dyes is relevant.

For instance, research into fluorescent inks has involved the preparation of derivatives of N-(4-bromophenyl)-2-(2-imino-2H-chromen-3-yl) benzo[d]thiazole-5-sulfonamide. ekb.eg Although this involves a bromophenyl group rather than a bromobenzyl group, it highlights the use of bromine-containing aromatic compounds in the creation of fluorescent materials. The synthesis of fluorescent probes for detecting ions has also utilized this compound as a reactant in the creation of complex organic molecules with specific photophysical properties. mdpi.com The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, has expanded the possibilities for creating a wide variety of substituted coumarins with tunable fluorescent properties. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to analyze the properties of molecules like 4-bromobenzylamine, offering a balance of accuracy and computational cost. researchgate.net DFT calculations can elucidate geometric parameters, electronic distributions, and chemical reactivity. bhu.ac.in

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. mdpi.com This process involves calculating the energy at an initial geometry and systematically searching for a new geometry with lower energy until a stable minimum is found. mdpi.com For derivatives of this compound, DFT methods are commonly used for geometry optimization. For instance, studies on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide and its analogues have utilized the B3LYP functional with the 6-311G(d,p) basis set to obtain optimized structures. researchgate.net The choice of method and basis set, such as 6-31G*, is crucial as it determines the accuracy of the resulting geometric and electronic properties. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.inmalayajournal.org The MEP map uses a color scale where red indicates regions of high electron density (electronegative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (electropositive potential), susceptible to nucleophilic attack. malayajournal.org

In a DFT study on derivatives of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, FMO analysis was performed at the B3LYP/6-311G(d,p) level. researchgate.net The results showed varying HOMO-LUMO energy gaps for different derivatives, indicating differences in their relative stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies for (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide Derivatives Data extracted from a study on related benzamide (B126) derivatives, calculated at the B3LYP/6‐311G(d,p) level. researchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5a | -6.50 | -1.51 | 4.98 |

| 5b | -6.38 | -1.50 | 4.87 |

| 5c | -6.50 | -1.74 | 4.75 |

| 5d | -6.28 | -1.52 | 4.75 |

| 5e | -6.49 | -1.53 | 4.96 |

| 5f | -6.53 | -1.65 | 4.88 |

| 5g | -5.88 | -1.25 | 4.63 |

| 5h | -6.18 | -1.31 | 4.87 |

| 5i | -6.57 | -1.62 | 4.94 |

Conceptual DFT provides a framework for defining and calculating global reactivity descriptors that quantify a molecule's response to chemical reactions. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Ionization Energy (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These parameters were calculated for derivatives of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide to understand their reactivity. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Derivative of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide Values derived from a DFT study on related benzamide derivatives. researchgate.net

| Parameter | Definition |

| Ionization Energy (I) | I ≈ -E_HOMO |

| Electron Affinity (A) | A ≈ -E_LUMO |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Electrophilicity Index (ω) | ω = μ² / 2η |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential inhibitors of biological targets.

This compound has been used as a molecular probe to investigate the binding modes within the active site of urokinase-type plasminogen activator (uPA), a serine protease implicated as a marker for breast cancer. researchgate.net Docking simulations and high-resolution crystal structures revealed that this compound binds to the major specificity pocket (S1 pocket) of uPA. researchgate.net A key interaction observed is the formation of two halogen bonds between the bromine atom of this compound and the carboxyl side chain of Asp189, a critical residue in the S1 pocket. researchgate.net This interaction was observed at both pH 4.6 and pH 7.4, highlighting the stability of the binding mode. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling, particularly DFT, provides valuable insights into reaction mechanisms that are difficult to probe experimentally. DFT calculations can be used to map potential energy surfaces, identify transition states, and support or refute proposed mechanistic pathways.

For instance, in reactions involving derivatives of this compound, DFT has been used to support a concerted metalation–deprotonation (CMD) pathway, where C-H bond activation is the rate-determining step. Furthermore, computational studies have helped rationalize experimental observations, such as the high reaction yields observed for substrates with moderate electronic properties like this compound in dehydrogenative dimerization reactions. core.ac.uk It was hypothesized that more electron-rich substrates present a more difficult deprotonation step, thus lowering the reaction yield. core.ac.uk In other studies, computational tools have been used to design multi-step synthetic routes that utilize 2-bromobenzylamine (B1296416), an isomer of this compound, as a starting material. rsc.org Proposed reaction mechanisms for reactions involving this compound, such as its nucleophilic attack in the synthesis of benzoxazolamine, are often rationalized with the support of computational analysis. acs.org

Spectroscopic Data Interpretation and Prediction (e.g., NMR)

Computational chemistry serves as a powerful tool for the interpretation and prediction of spectroscopic data for molecules like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. researchgate.netgithub.io These predictions are invaluable for assigning experimental spectra, verifying proposed structures, and understanding the relationship between a molecule's electronic structure and its spectroscopic properties. acs.orgwisc.edu

The standard method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, which is implemented within many quantum chemistry software packages. acs.org The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. github.io For instance, research on complex molecules incorporating a 4-bromobenzyl moiety has demonstrated that specific DFT methodologies provide results that correlate well with experimental data. acs.orgnih.gov

In a notable example involving the structural revision of the natural product wheldone, a 4-bromobenzylamide derivative was synthesized to facilitate analysis. nih.govacs.org The researchers employed DFT calculations to predict the ¹H and ¹³C NMR chemical shifts to help confirm the structure. acs.orgnih.gov The ¹H NMR chemical shifts were calculated at the WP04/aug-cc-pVZD level of theory, while the ¹³C NMR shifts were calculated at the mPW1PW91/6-311+G(2d,p) level, both using an implicit solvent model for methanol. acs.orgnih.gov The close match between the calculated and experimental values was crucial for the unequivocal assignment of the molecule's structure and configuration. nih.gov

The experimental NMR data for this compound and its derivatives provide a benchmark for validating these computational models. The chemical shifts for the protons and carbons of the 4-bromobenzyl group are characteristic and can be precisely assigned. For example, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, a pattern that is readily reproduced by theoretical calculations. nih.govacs.org

Below are tables detailing the experimental ¹H and ¹³C NMR chemical shifts for this compound hydrochloride and the 4-bromobenzylamide moiety from the wheldone derivative study. This data serves as a reference for comparison with theoretical predictions.

Table 1: Experimental ¹H NMR Data

This table displays the experimental proton NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for this compound hydrochloride and a derivative.

| Compound | Solvent | H-2, H-6 (aromatic) | H-3, H-5 (aromatic) | H-7 (methylene, CH₂) | NH₂/NH₃ |

| This compound hydrochloride semanticscholar.orgrsc.org | DMSO-d₆ | 7.61 (d, J=7.9 Hz) | 7.48 (d, J=7.8 Hz) | 3.98 (s) | 8.49 (s) |

| Wheldone p-bromobenzylamide nih.govacs.org | CD₃OD | 7.47 (d, J=8.1 Hz) | 7.22 (d, J=8.1 Hz) | 4.41 (s) | - |

d = doublet, s = singlet

Table 2: Experimental ¹³C NMR Data

This table shows the experimental carbon-13 NMR chemical shifts (δ) in parts per million (ppm) for this compound hydrochloride and a derivative.

| Compound | Solvent | C-1 (quaternary) | C-2, C-6 (aromatic) | C-3, C-5 (aromatic) | C-4 (C-Br) | C-7 (methylene, CH₂) |

| This compound hydrochloride semanticscholar.orgrsc.org | DMSO-d₆ | 133.6 / 133.4 | 131.4 / 131.3 | 131.2 | 121.6 | 41.3 |

| Wheldone p-bromobenzylamide nih.govacs.org | CD₃OD | - | - | - | - | 43.6 |

Note: Full ¹³C assignment for the 4-bromobenzyl moiety in the wheldone derivative was not detailed in the cited source beyond the methylene (B1212753) carbon.

Theoretical predictions complement these experimental findings by providing a deeper understanding of the electronic environment of each nucleus. The electron-withdrawing nature of the bromine atom and the benzylamine (B48309) group influences the shielding and deshielding of the aromatic protons and carbons, effects that can be quantified and visualized through computational models. wisc.edulibretexts.org By comparing the calculated electron densities and magnetic shielding tensors with the observed chemical shifts, a complete and accurate assignment of the NMR spectrum of this compound can be achieved.

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 4-bromobenzylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for its characterization.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments. nih.gov